molecular formula C9H9NS B1367333 5-(methylthio)-1H-indole CAS No. 77248-65-8

5-(methylthio)-1H-indole

Cat. No. B1367333
CAS RN: 77248-65-8
M. Wt: 163.24 g/mol
InChI Key: SDCBCVSFFGUNSH-UHFFFAOYSA-N
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Description

5-(methylthio)-1H-indole is a chemical compound with the molecular formula C9H9NS . It is a derivative of indole, a heterocyclic aromatic organic compound, with a methylthio group attached to the 5th position of the indole ring .


Molecular Structure Analysis

The molecular structure of 5-(methylthio)-1H-indole is characterized by the presence of a methylthio group attached to an indole ring . The exact 3D structure may be obtained using computational methods or experimental techniques such as X-ray crystallography .

Scientific Research Applications

Serotonin Receptor Antagonists

5-(Methylthio)-1H-indole derivatives, such as 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, have been investigated for their potential in treating cognitive disorders like Alzheimer's disease. They exhibit high affinity for the human 5-HT6R receptor and show promising preclinical efficacy (Nirogi et al., 2017).

Inhibition of Methyltransferases

Compounds including 5-(methylthio)-1H-indole have been examined for their ability to inhibit enzymes like indole N-methyltransferase. These studies have focused on understanding their potential as inhibitors, contributing valuable insights into enzymatic processes (Benghiat & Crooks, 1983).

Nucleophilic Reactivity Studies

Research on the nucleophilic reactivity of indoles, including derivatives of 5-(methylthio)-1H-indole, helps in understanding their chemical behavior in various organic reactions. This is crucial for developing new synthetic methods and compounds in organic chemistry (Lakhdar et al., 2006).

Infrared Probes in Biomolecules

Derivatives of 5-(methylthio)-1H-indole have been used as infrared probes in studying biomolecules. This research is significant for understanding the structural and dynamic aspects of biological systems (You et al., 2019).

Synthesis of Heterocycles

5-(Methylthio)-1H-indole derivatives have been utilized in the synthesis of biologically relevant sulfur heterocycles. Such research is pivotal in the field of medicinal chemistry, contributing to the development of new therapeutic agents (Shelke et al., 2016).

Manufacturing Synthesis

Studies on the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a related compound, inform large-scale production processes. This is essential for the pharmaceutical industry and other fields requiring bulk chemical synthesis (Huang et al., 2010).

Medicinal Chemistry and Drug Discovery

Research on 5-(methylthio)-1H-indole derivatives includes the exploration of new compounds for potential medicinal applications. Studies like the discovery of thiopyrano[2,3,4-c,d]indoles as inhibitors of 5-lipoxygenase illustrate the significance of these derivatives in drug discovery (Hutchinson et al., 1993).

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid that causes skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may also damage fertility or the unborn child .

properties

IUPAC Name

5-methylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCBCVSFFGUNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515363
Record name 5-(Methylsulfanyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methylthio)-1H-indole

CAS RN

77248-65-8
Record name 5-(Methylsulfanyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77248-65-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Kambhampati, J Konda, V Reballi… - Journal of Enzyme …, 2008 - Taylor & Francis
The synthesis and potential 5-hydroxytryptamine 6 receptor (5-HT 6 R) antagonist activity of a novel series of N-arylsulfonyl-3-(2-N,N-dimethylaminoethylthio) indoles has been reported…
Number of citations: 4 www.tandfonline.com
GM Fuhler, R Brooks, B Toms, S Iyer, EA Gengo… - Molecular …, 2012 - Springer
Many tumors present with increased activation of the phosphatidylinositol 3-kinase (PI3K)-PtdIns( 3 , 4 , 5 )P 3 -protein kinase B (PKB/Akt) signaling pathway. It has long been thought …
Number of citations: 124 link.springer.com
N Sun, L Hong, F Huang, H Ren, W Mo, B Hu, Z Shen… - Tetrahedron, 2013 - Elsevier
A general and efficient method for the synthesis of 2,3-unsubstituted indoles has been established by the intramolecular cyclization of N-benzyl 2-anilinoacetals. Acidic mesoporous …
Number of citations: 11 www.sciencedirect.com
L Wang, K Fang, J Cheng, Y Li, Y Huang… - Journal of Medicinal …, 2019 - ACS Publications
Inspired by the natural product evodiamine, a novel antitumor indolopyrazinoquinazolinone scaffold was designed by scaffold hopping. Structure–activity relationship studies led to the …
Number of citations: 44 pubs.acs.org
MJ Eramo, CA Mitchell - Biochemical Society Transactions, 2016 - portlandpress.com
The phosphoinositide 3-kinase (PI3K) generated lipid signals, PtdIns(3,4,5)P 3 and PtdIns(3,4)P 2 , are both required for the maximal activation of the serine/threonine kinase proto-…
Number of citations: 56 portlandpress.com
伊藤勇太 - 2016 - kobeyakka.repo.nii.ac.jp
緒言含窒素ヘテロ環骨格は, 生合成や代謝過程などの生命活動の維持に重要な役割を果たしているだけでなく, 現在市販されている低分子医薬品の半数以上に部分骨格として含まれている. 1) …
Number of citations: 3 kobeyakka.repo.nii.ac.jp

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